Ethyl 3-(4-bromophenylthio)propionate
Description
Properties
Molecular Formula |
C11H13BrO2S |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H13BrO2S/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI Key |
MXPQEFPACYUTAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Ethyl Propionate Derivatives
| Compound Name | Substituent | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| Ethyl 3-(4-bromophenylthio)propionate | 4-Bromo-S-C₆H₄ (thioether) | C₁₁H₁₃BrO₂S | Contains sulfur and bromine |
| Ethyl 3-(4-bromophenyl)propanoate | 4-Bromo-C₆H₄ (direct linkage) | C₁₁H₁₃BrO₂ | Lacks sulfur; direct C–C bond to phenyl |
| Methyl 3-(4-bromophenyl)propionate | 4-Bromo-C₆H₄; methyl ester | C₁₀H₁₁BrO₂ | Shorter ester chain (methyl vs. ethyl) |
| Ethyl 3-(methylthio)propionate | CH₃-S- (aliphatic thioether) | C₆H₁₂O₂S | Aliphatic thioether; no aromatic ring |
| Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | 3,4,5-OMe-C₆H₂ | C₁₄H₂₀O₅ | Methoxy substituents; no bromine |
Key Observations :
- The thioether linkage in this compound enhances nucleophilicity compared to oxygen-linked analogs like Ethyl 3-(4-bromophenyl)propanoate, facilitating reactions with electrophiles .
- Ester chain length (ethyl vs. methyl) influences solubility and volatility; methyl esters (e.g., Methyl 3-(4-bromophenyl)propionate) typically have lower boiling points than ethyl analogs .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility Trends |
|---|---|---|---|
| This compound | 301.19 | Not reported | Likely low water solubility |
| Ethyl 3-(4-bromophenyl)propanoate | 273.13 | Not reported | Moderate in organic solvents |
| Methyl 3-(4-bromophenyl)propionate | 243.10 | 92 | Soluble in ether, chloroform |
| Ethyl 3-(methylthio)propionate | 148.22 | ~180–185 | Miscible with ethanol, ether |
Key Observations :
- The aromatic bromine increases molecular weight and lipophilicity, reducing water solubility in bromophenyl-containing compounds compared to aliphatic thioethers like Ethyl 3-(methylthio)propionate .
- Aliphatic thioethers (e.g., Ethyl 3-(methylthio)propionate) are volatile aroma compounds, as seen in pineapple volatiles, whereas brominated aromatic derivatives are more suited for synthetic intermediates .
Preparation Methods
Synthesis of Ethyl 3-Chloropropionate
Esterification of 3-chloropropionic acid with ethanol, catalyzed by sulfuric acid, produces ethyl 3-chloropropionate in ~85% yield. The reaction is driven to completion via azeotropic removal of water.
Thioetherification Reaction
In anhydrous DMF, 4-bromothiophenol (1.1 equiv) reacts with ethyl 3-chloropropionate (1.0 equiv) in the presence of potassium carbonate (2.0 equiv) at 60°C for 12 hours. The base deprotonates the thiol to a thiolate, facilitating nucleophilic attack on the chloropropionate.
Optimization Insights :
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance ionic mobility and reaction rate.
-
Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate 9:1).
Thiol-Michael Addition to Ethyl Acrylate
A one-step, atom-economical method leverages the anti-Markovnikov addition of 4-bromothiophenol to ethyl acrylate:
Reaction Mechanism
Under basic conditions (triethylamine or DBU), the thiolate ion adds to the β-carbon of ethyl acrylate, forming the thioether linkage. The reaction proceeds at 25–40°C in THF, achieving 88–90% conversion within 4 hours.
Catalytic Variations
-
Radical Initiation : Using AIBN (2 mol%) under nitrogen at 60°C accelerates the thiol-ene reaction, yielding 85% product.
-
Fixed-Bed Reactors : As demonstrated in Source , passing ethyl acrylate and 4-bromothiophenol through an anion-exchange resin (e.g., Amberlyst A26) at 30°C affords 94% yield with 99% purity after distillation.
Advantages :
-
Eliminates halogenated byproducts.
-
Scalable to continuous production systems.
Continuous-Flow Synthesis in Fixed-Bed Reactors
Adapting the tubular reactor design from Source , this method enhances throughput and reproducibility:
Reactor Configuration
-
Catalyst : Anion-exchange resin (e.g., Amberlyst A26) packed in a stainless-steel column.
-
Feedstock : Ethyl acrylate and 4-bromothiophenol in a 1:1.05 molar ratio, dissolved in ethanol.
Process Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 25–30°C |
| Residence Time | 30–45 minutes |
| Catalyst Loading | 15 wt% |
| Yield | 93–96% |
Benefits :
-
Minimal side reactions (e.g., disulfide formation).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–82 | 95 | Moderate | High |
| Thiol-Michael Addition | 85–90 | 97 | High | Moderate |
| Continuous-Flow Catalysis | 93–96 | 99 | Industrial | Low |
Key Findings :
-
Continuous-flow catalysis offers superior yield and purity, ideal for bulk production.
-
Thiol-Michael addition balances cost and efficiency for laboratory-scale synthesis.
Q & A
Q. How does the bromine substituent influence the reactivity of the thioether group in nucleophilic substitution reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect enhances the electrophilicity of the thioether sulfur, making it more susceptible to oxidation (e.g., forming sulfoxides with H₂O₂) or nucleophilic attack. For example, in Suzuki couplings, the thioether can act as a directing group, but bromine’s steric bulk may slow cross-coupling kinetics. Compare reactivity with non-brominated analogs (e.g., Ethyl 3-(phenylthio)propionate) to quantify electronic effects .
Q. How can researchers resolve discrepancies in spectroscopic data for brominated aromatic esters?
- Methodological Answer : Conflicting NMR signals may arise from bromine’s magnetic anisotropy or rotameric equilibria. Use variable-temperature NMR (VT-NMR) to freeze rotamers and simplify splitting patterns. For ambiguous NOE correlations, synthesize a deuterated analog (e.g., replace CH₃ with CD₃ in the ester group) to isolate coupling interactions. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
